吡啶并嘧啶-3-腈

描述

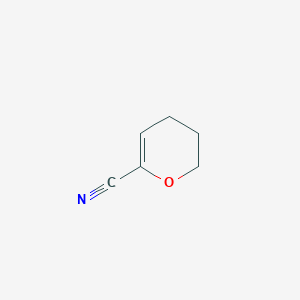

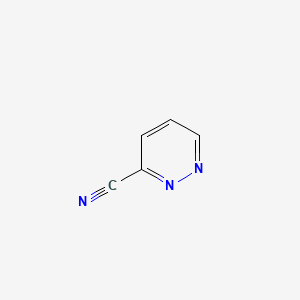

Pyridazine-3-carbonitrile is a chemical compound that has garnered the attention of researchers due to its unique properties and potential applications in various fields of research and industry. It contains a six-membered ring with two adjacent nitrogen atoms . It is a derivative of pyridazine, which is an important group of heterocyclic compounds .

Synthesis Analysis

Pyridazine-3-carbonitrile can be synthesized through various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

Molecular Structure Analysis

The molecular formula of Pyridazine-3-carbonitrile is C5H3N3 and its molecular weight is 105.10 g/mol . It is a colorless liquid with a boiling point of 208 °C .

Chemical Reactions Analysis

Pyridazine-3-carbonitrile is involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in recent advances .

Physical And Chemical Properties Analysis

Pyridazine-3-carbonitrile is a solid substance with a melting point of 43-48 °C . Its SMILES string is N#Cc1cccnn1 .

科学研究应用

医药化学抗癌应用

吡啶并嘧啶-3-腈衍生物已显示出对多种癌细胞系(包括白血病、结肠癌、黑色素瘤、卵巢癌和肾癌细胞)的显著生长抑制效果。 这表明它们在癌症治疗中具有作为治疗剂的潜力 .

光电应用

吡啶并嘧啶环的独特物理化学性质,如弱碱性和高偶极矩,使其吡啶并嘧啶-3-腈衍生物由于能够促进 π-π 堆积相互作用而适用于光电器件 .

催化配体

吡啶并嘧啶衍生物因其能够进行强大的双氢键相互作用而被认为是催化中的有价值配体,这可以提高催化过程的效率 .

稠合杂环的合成

吡啶并嘧啶-3-腈用于合成各种稠合杂环,这些杂环是医药化学和材料科学中的重要结构 .

分子识别

吡啶并嘧啶杂环的双氢键能力和其他物理化学特征使其成为分子识别过程中的重要组成部分,分子识别过程在药物靶标相互作用中至关重要 .

作用机制

Target of Action

Pyridazine-3-carbonitrile is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets and physiological effects .

Mode of Action

It is known that the pyridazine ring, which is a key component of pyridazine-3-carbonitrile, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The inherent polarity of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggests potential implications for its bioavailability .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physicochemical properties of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggest potential interactions with the environment .

安全和危害

Pyridazine-3-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJESVVYWPFAJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545720 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53896-49-4 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

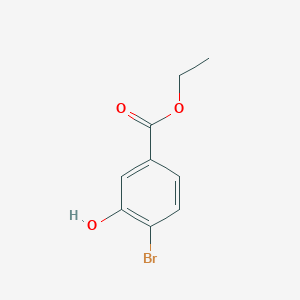

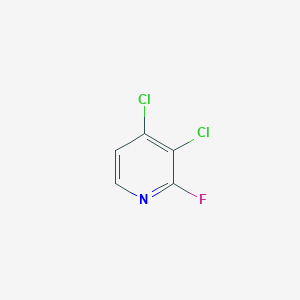

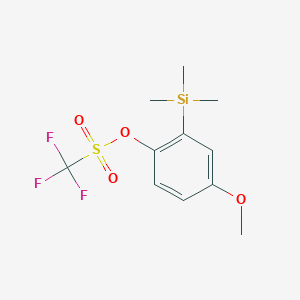

Feasible Synthetic Routes

Q & A

Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?

A1: Pyridazine-3-carbonitrile derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.

Q2: How does the structure of pyridazine-3-carbonitrile derivatives influence their metabolic stability and what is the role of electrophilicity in this context?

A2: Research indicates that the electrophilicity of pyridazine-3-carbonitrile derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing pyridazine-3-carbonitrile-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)